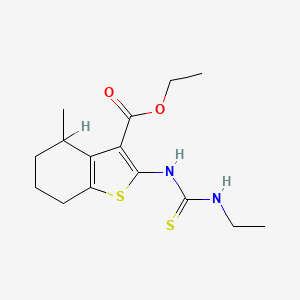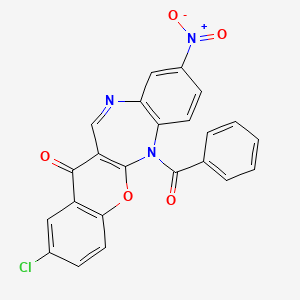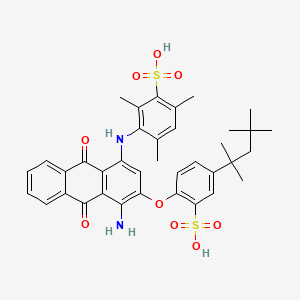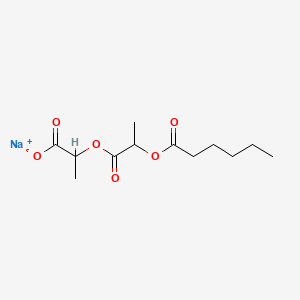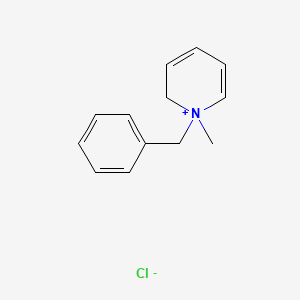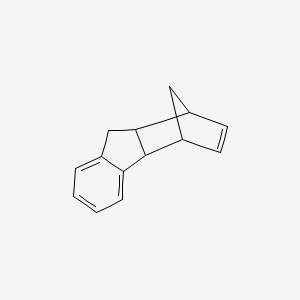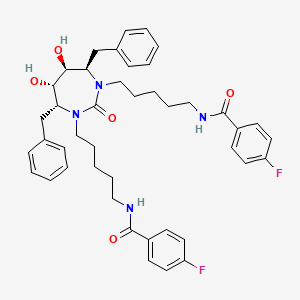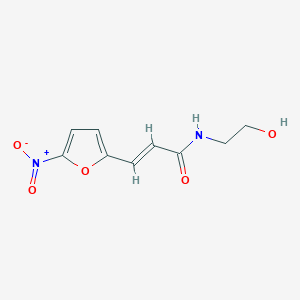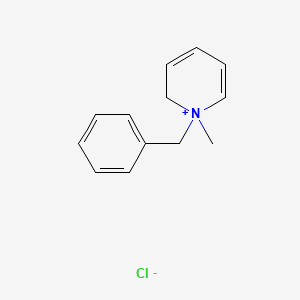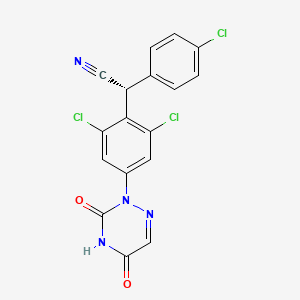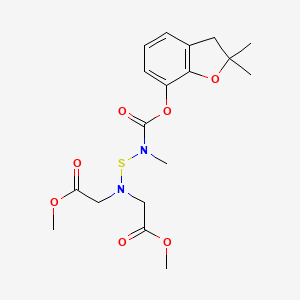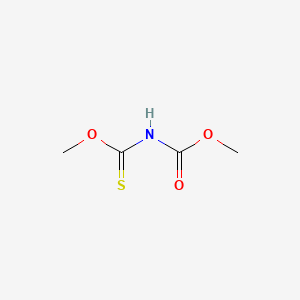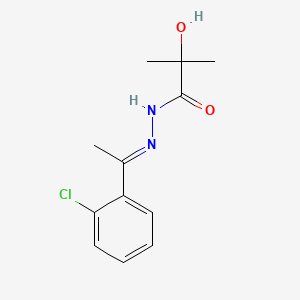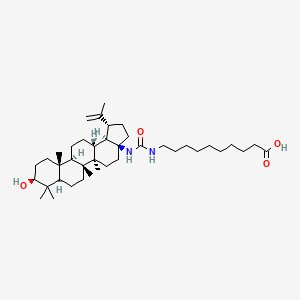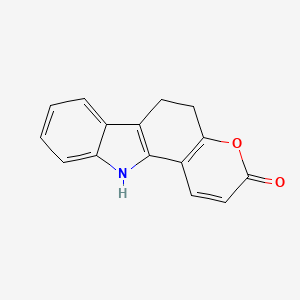
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes both pyrano and carbazole moieties, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate compound through a condensation reaction, followed by cyclization using a catalyst under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
科学的研究の応用
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
作用機序
The mechanism by which Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole
- 6,11-Dihydro-5H-diindolo[2,3-a:2’,3’-c]carbazole
Uniqueness
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- stands out due to its unique fused ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of organic electronic materials and as a subject of study in photochemistry.
特性
CAS番号 |
127040-35-1 |
|---|---|
分子式 |
C15H11NO2 |
分子量 |
237.25 g/mol |
IUPAC名 |
6,11-dihydro-5H-pyrano[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C15H11NO2/c17-14-8-6-11-13(18-14)7-5-10-9-3-1-2-4-12(9)16-15(10)11/h1-4,6,8,16H,5,7H2 |
InChIキー |
ILULASBVOKAMLG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=O)O2)C3=C1C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


